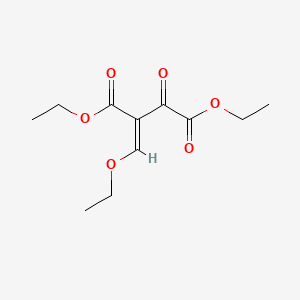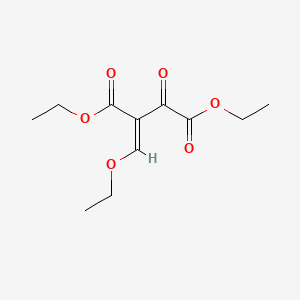
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the reaction of an α-haloketone with an amide in the presence of a base. The resulting oxazole derivative is then coupled with a chlorinated pyridine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dichloro-5-(5-methyl-1,3-oxazol-2-yl)pyridine
- 2,3-Dichloro-5-(5-phenyl-1,3-oxazol-2-yl)pyridine
- 2,3-Dichloro-5-(5-isopropyl-1,3-oxazol-2-yl)pyridine
Uniqueness
2,3-Dichloro-5-(5-ethyl-1,3-oxazol-2-yl)pyridine is unique due to the presence of both chlorine atoms on the pyridine ring and the ethyl group on the oxazole ring. This specific substitution pattern can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds.
Propiedades
Número CAS |
898228-70-1 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O |
Peso molecular |
243.09 g/mol |
Nombre IUPAC |
2-(5,6-dichloropyridin-3-yl)-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C10H8Cl2N2O/c1-2-7-5-14-10(15-7)6-3-8(11)9(12)13-4-6/h3-5H,2H2,1H3 |
Clave InChI |
KBDXVCYCTIKOLI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(O1)C2=CC(=C(N=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


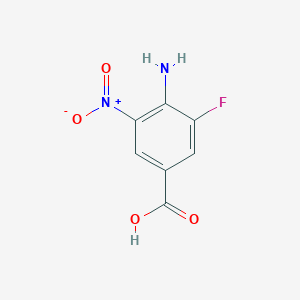
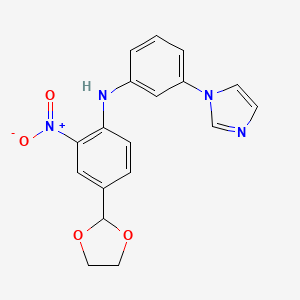
![7-(2-Aminoacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13948112.png)

![2,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B13948123.png)
![Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[[4-(diethylamino)-2-methylphenyl]azo]phenyl]sulfonyl]amino]-](/img/structure/B13948134.png)
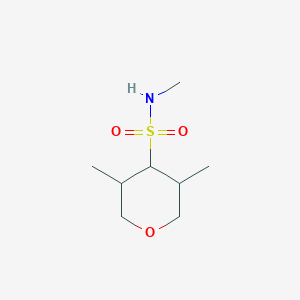
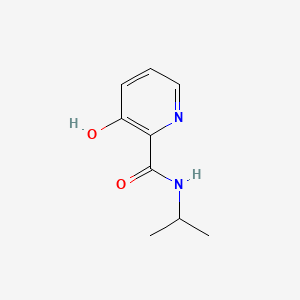
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)


